1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (IPNPCA) is an organic compound containing a nitro-pyrazole carboxylic acid group, and is a derivative of pyrazole. It is a colorless solid that is insoluble in water and is soluble in organic solvents. IPNPCA is of interest to researchers due to its potential applications in the field of organic chemistry, as well as its potential for use in pharmaceuticals and biochemistry.
Scientific Research Applications
Chemical Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid, highlights their significance in the field of medicinal chemistry and materials science. The synthesis and characterization of these compounds involve exploring their potential as pharmacologically active agents and materials with unique properties. For instance, the study by Kasımoğulları et al. (2010) focuses on synthesizing pyrazole carboxylic acid derivatives as potential antiglaucoma agents. These derivatives are compared to acetazolamide, indicating their enhanced potency as carbonic anhydrase inhibitors, which is crucial for treating conditions like glaucoma (Kasımoğulları et al., 2010).
Catalysis and Rearrangements
Further research demonstrates the versatility of pyrazole derivatives in synthetic organic chemistry, particularly in catalytic processes and molecular rearrangements. For example, Galenko et al. (2018) report on a Fe(II)-catalyzed rearrangement of isoxazoles to 1-amino-1H-pyrazole-4-carboxylic acid derivatives, showcasing the potential of pyrazole-based compounds in facilitating complex chemical transformations (Galenko et al., 2018).
Energetic Materials Development
The exploration of pyrazole derivatives extends into the development of energetic materials. Zheng et al. (2020) synthesized a novel energetic compound and its salts based on a pyrazole framework, demonstrating low sensitivity and high thermal stability. This research underlines the potential of pyrazole derivatives in creating new energetic materials with desirable properties for applications in pyrotechnics and explosives (Zheng et al., 2020).
Coordination Chemistry and Material Science
The structural versatility of pyrazole derivatives is also exploited in coordination chemistry and material science. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, studying their coordination with metal ions to form mononuclear complexes. These complexes are of interest for their potential applications in catalysis, magnetic materials, and molecular electronics, highlighting the broad applicability of pyrazole derivatives in designing new materials (Radi et al., 2015).
properties
IUPAC Name |
5-nitro-2-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4(2)9-5(7(11)12)3-6(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAYBGNOUMNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205792 | |
Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1006950-68-0 | |
Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006950-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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